molecular formula C20H15FO2 B5775324 2-(Biphenyl-4-yloxy)-1-(4-fluorophenyl)ethanone

2-(Biphenyl-4-yloxy)-1-(4-fluorophenyl)ethanone

Cat. No.: B5775324
M. Wt: 306.3 g/mol
InChI Key: UCTBVAGPKCSBHC-UHFFFAOYSA-N
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Description

2-(Biphenyl-4-yloxy)-1-(4-fluorophenyl)ethanone is an organic compound that features a biphenyl group linked to a fluorophenyl group via an ethanone bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Biphenyl-4-yloxy)-1-(4-fluorophenyl)ethanone typically involves the reaction of 4-fluorobenzaldehyde with biphenyl-4-ol in the presence of a base, followed by oxidation to form the ethanone bridge. Common reagents used in this synthesis include potassium carbonate and an oxidizing agent such as pyridinium chlorochromate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial in industrial settings to optimize reaction conditions and minimize by-products.

Types of Reactions:

    Oxidation: The ethanone group can undergo further oxidation to form carboxylic acids.

    Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The biphenyl and fluorophenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-(Biphenyl-4-yloxy)-1-(4-fluorophenyl)ethanone exerts its effects is largely dependent on its interaction with molecular targets. In medicinal applications, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The biphenyl and fluorophenyl groups contribute to its binding affinity and specificity for these targets.

Comparison with Similar Compounds

    2-(Biphenyl-4-yloxy)-1-phenylethanone: Lacks the fluorine atom, which may affect its reactivity and binding properties.

    2-(Biphenyl-4-yloxy)-1-(4-chlorophenyl)ethanone: Contains a chlorine atom instead of fluorine, potentially altering its chemical behavior and applications.

Uniqueness: The presence of the fluorine atom in 2-(Biphenyl-4-yloxy)-1-(4-fluorophenyl)ethanone imparts unique electronic properties, influencing its reactivity and interactions with molecular targets. This makes it distinct from its analogs and potentially more effective in certain applications.

Properties

IUPAC Name

1-(4-fluorophenyl)-2-(4-phenylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FO2/c21-18-10-6-17(7-11-18)20(22)14-23-19-12-8-16(9-13-19)15-4-2-1-3-5-15/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCTBVAGPKCSBHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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